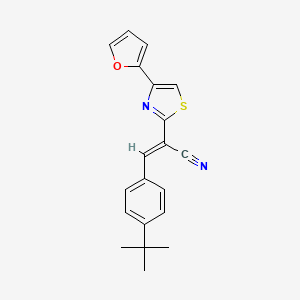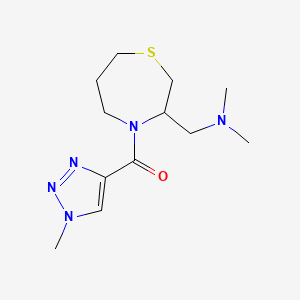![molecular formula C14H12ClNO4S B2529950 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid CAS No. 717876-98-7](/img/structure/B2529950.png)
4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid is a compound that has been studied for its potential in various applications, including as a photoinitiator in polymerization processes and as an inhibitor of carbonic anhydrase isozymes, which are relevant in the treatment of conditions like glaucoma. The presence of a sulfamoyl group and a chloro substituent on the benzoic acid framework suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity .
Synthesis Analysis
The synthesis of related sulfur-containing carboxylic acids has been explored through reactions involving electron donors in photoinduced free-radical polymerizations . Additionally, the synthesis of 4-chloro-3-sulfamoyl benzoic acid derivatives has been achieved by reacting 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid with various amino acids, dipeptides, and aromatic or heterocyclic sulfonamides/mercaptans . These methods provide a foundation for the synthesis of this compound, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfamoyl group attached to a benzene ring, which is further substituted with a chloro group and a carboxylic acid moiety. The structure of related compounds has been characterized using techniques such as IR, ^1H NMR, and MS, which could also be applied to determine the structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of related sulfur-containing carboxylic acids has been studied in the context of photopolymerization, where they act as electron donors . The presence of the sulfamoyl group in this compound suggests that it may undergo similar reactions, potentially participating in radical formation and subsequent polymerization processes. The electrooxidation of a related compound, 4-(di-n-propylsulfamyl)toluene, to its corresponding benzoic acid, indicates that the methyl group can be selectively converted to a carboxylate, which may be relevant for the synthesis or further reactions of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. The presence of the sulfamoyl group is known to influence the acidity and solubility of benzoic acid derivatives . The chloro substituent may also affect the compound's reactivity and interactions with biological targets, as seen in the inhibition of carbonic anhydrase isozymes . The compound's ability to participate in photopolymerization suggests that it has the potential to generate free radicals under light exposure, which could be a significant property for applications in materials science .
Wissenschaftliche Forschungsanwendungen
Occupational Health and Sensitization
- Studies have identified compounds similar to 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid as potential respiratory sensitizers. For instance, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid has been linked to occupational asthma, rhinitis, and contact urticaria in workers exposed to the chemical, indicating its capacity to cause allergic reactions through IgE-mediated mechanisms (Suojalehto et al., 2017). These findings suggest that similar compounds may also be of interest in studies investigating occupational health risks and the mechanisms of sensitization.
Environmental and Human Exposure
- Per- and polyfluorinated substances, which share some structural similarities with this compound, have been extensively studied for their persistence in the environment and potential health impacts. Research has focused on understanding the distribution, human exposure pathways, and health effects of these substances, including their potential to disrupt endocrine functions and impact human reproductive health (Okada et al., 2013). Such studies are crucial for assessing the risk of long-term exposure to these compounds and informing regulatory policies.
Exposure Assessment and Health Implications
- The assessment of human exposure to perfluoroalkyl substances (PFASs) and their association with health outcomes has been a significant area of research. Studies have evaluated the concentrations of PFASs in human serum and their correlation with adverse health effects, such as altered thyroid hormone levels and impacts on reproductive health (Li et al., 2022). This line of research highlights the importance of monitoring environmental contaminants and understanding their health implications, which could be relevant for compounds with similar properties to this compound.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-3-2-4-11(7-9)16-21(19,20)13-8-10(14(17)18)5-6-12(13)15/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEDPXHBPQFHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

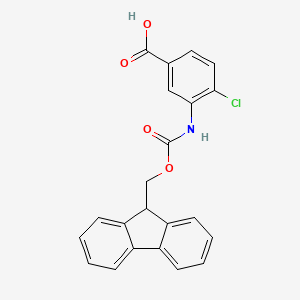
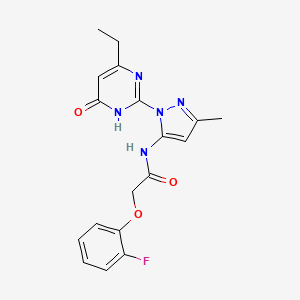
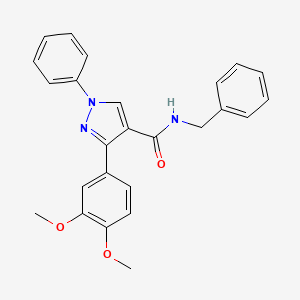


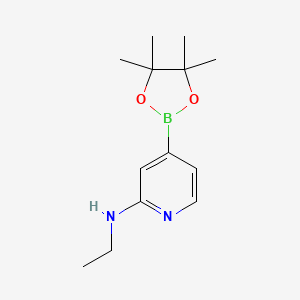

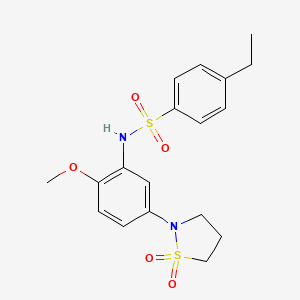
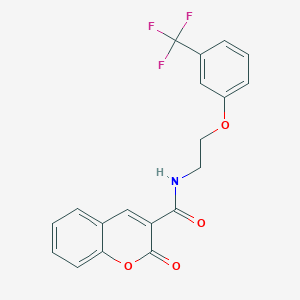

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)

